
7-(4-chlorobutoxy)-4aH-quinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(4-chlorobutoxy)-4aH-quinolin-2-one is a chemical compound with the molecular formula C13H14ClNO2. It is known for its applications in various fields, including pharmaceuticals and chemical research. The compound is characterized by a quinolinone core structure with a 4-chlorobutoxy substituent at the 7th position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-chlorobutoxy)-4aH-quinolin-2-one typically involves the reaction of 7-hydroxyquinolin-2-one with 1-bromo-4-chlorobutane. This reaction is carried out under controlled conditions, often below 45°C, to ensure the formation of the desired product . The intermediate product is then purified using a resin treatment in an alcohol solvent, such as methanol, to remove impurities .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The intermediate compounds are often purified using advanced techniques such as chromatography to achieve the desired quality.
化学反応の分析
Types of Reactions
7-(4-chlorobutoxy)-4aH-quinolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorobutoxy group.
Oxidation and Reduction: The quinolinone core can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted quinolinone derivatives, while oxidation and reduction can modify the quinolinone core.
科学的研究の応用
7-(4-chlorobutoxy)-4aH-quinolin-2-one has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of drugs such as brexpiprazole, which is used for the treatment of schizophrenia and major depressive disorder.
Chemical Research: The compound is used in the study of quinolinone derivatives and their chemical properties.
Biological Studies: Researchers use it to investigate the biological activity of quinolinone compounds and their potential therapeutic applications.
作用機序
The mechanism of action of 7-(4-chlorobutoxy)-4aH-quinolin-2-one involves its interaction with specific molecular targets. In the case of its use as an intermediate for brexpiprazole, the compound acts as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors . This dual activity modulates neurotransmitter levels in the brain, contributing to its therapeutic effects.
類似化合物との比較
Similar Compounds
7-(4-chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone: This compound is structurally similar but differs in the saturation of the quinolinone core.
7-hydroxyquinolin-2-one: The precursor in the synthesis of 7-(4-chlorobutoxy)-4aH-quinolin-2-one.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its role as an intermediate in the synthesis of important pharmaceuticals highlights its significance in medicinal chemistry.
特性
分子式 |
C13H14ClNO2 |
|---|---|
分子量 |
251.71 g/mol |
IUPAC名 |
7-(4-chlorobutoxy)-4aH-quinolin-2-one |
InChI |
InChI=1S/C13H14ClNO2/c14-7-1-2-8-17-11-5-3-10-4-6-13(16)15-12(10)9-11/h3-6,9-10H,1-2,7-8H2 |
InChIキー |
RFQNTSDVDCKDKP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC2=NC(=O)C=CC21)OCCCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(alphaS)-3'-chloro-alpha-[[(1S)-2-ethoxy-1-methyl-2-oxoethyl]amino]-[1,1'-biphenyl]-4-propanoicacid,monosodiumsalt](/img/structure/B12350212.png)
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-7-methyl-5H-purin-7-ium-6-thiolate](/img/structure/B12350216.png)
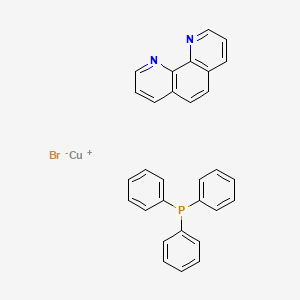
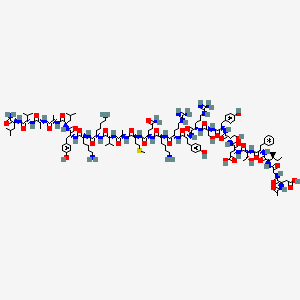

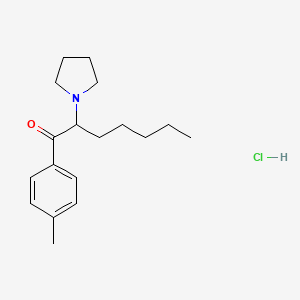
![2-[4-[3-[(4-oxo-1H-phthalazin-1-yl)methyl]benzoyl]piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B12350243.png)
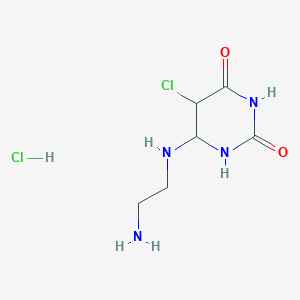
![Tetrazolo[1,5-a]quinoxalin-4(5H)-one (8CI,9CI)](/img/structure/B12350275.png)
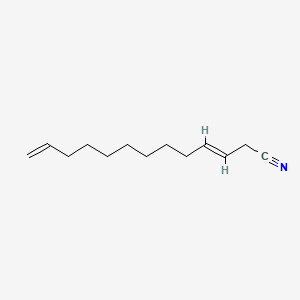
![Chloro(p-cymene)[(1S,2S)-(-)-2-amino-1,2-diphenylethyl((methylsulfonylamido)]ruthenium(II)](/img/structure/B12350282.png)
![6-[2-[2-Hydroxyethyl-[3-(4-nitrophenyl)propyl]amino]ethylamino]-1,3-dimethyl-1,3-diazinane-2,4-dione;hydrochloride](/img/structure/B12350293.png)
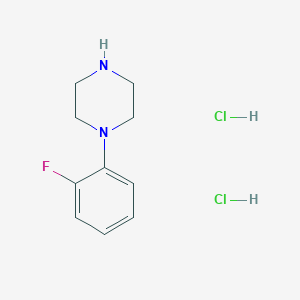
![3-ethyl-2-((1E,3E,5E)-5-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)penta-1,3-dien-1-yl)benzo[d]thiazol-3-ium perchlorate](/img/structure/B12350300.png)
